molecular formula C26H47N7O9S B605277 Albenatide CAS No. 1031700-39-6

Albenatide

Cat. No. B605277
M. Wt: 633.762
InChI Key: MSFZPBXAGPYVFD-NFBCFJMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albenatide is a modified analogue of exendin 4 conjugated to recombinant human albumin.

Scientific Research Applications

1. Formulation and Characterization of Albendazole Liposomal Formulations

A study focused on formulating albendazole, a hydrophobic drug used for treating hydatid cysts, into liposomal formulations. The research successfully encapsulated albendazole in conventional and PEGylated liposomes, achieving encapsulation efficiencies of 72% and 81% respectively. This approach aimed at creating effective and controlled drug release systems, with PEG-liposomes showing the slowest albendazole release rate (Panwar, Pandey, Lakhera, & Singh, 2010).

2. Long-term Outcomes of Albendazole Treatment in Hepatic Hydatidosis

This study evaluated the long-term effectiveness of albendazole (ALB) treatment in hepatic hydatidosis. Patients received ALB intraoperatively and perioperatively along with surgery. The results indicated only one recurrence of hepatic hydatidosis, suggesting the effectiveness of ALB in preventing recurrence and/or secondary hydatidosis (Karabulut et al., 2014).

3. Experimental Study of Albendazole Injections in Hepatic Hydatidosis

An experimental study investigated the effects of intracystic injections of albendazole solutions on hydatid cysts in rabbits. The study aimed to understand the side effects and impact of local application of albendazole, a critical drug in the medical treatment of hydatidosis (Yetim et al., 2005).

4. Intraoperative Albendazole Treatment in Hydatid Disease

A study reported the successful use of intraoperative albendazole treatment in a patient with cerebral hydatid disease, showcasing its efficacy and few reversible side effects. This highlights albendazole's potential as a treatment option in specific cases of hydatid disease (Singounas et al., 1992).

5. Pharmacokinetics of Albendazole in Human Hydatidosis

The pharmacokinetics of albendazole were studied in patients with hydatid disease, providing insights into drug concentration levels in various body tissues and fluids. This research helps understand the drug's distribution and potential effectiveness in treating hydatid disease (Saimot et al., 1983).

properties

CAS RN

1031700-39-6

Product Name

Albenatide

Molecular Formula

C26H47N7O9S

Molecular Weight

633.762

IUPAC Name

S-(1-((S)-23,24-diamino-3,12,24-trioxo-7,10-dioxa-4,13,18-triazatetracosyl)-2,5-dioxopyrrolidin-3-yl)-L-cysteine

InChI

InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1

InChI Key

MSFZPBXAGPYVFD-NFBCFJMWSA-N

SMILES

C1C(C(=O)N(C1=O)CCC(=O)NCCOCCOCC(=O)NCCCCNCCCC[C@@H](C(=O)N)N)SC[C@@H](C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Albenatide;  CJC 1134;  CJC-1134;  CJC1134

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albenatide
Reactant of Route 2
Reactant of Route 2
Albenatide
Reactant of Route 3
Reactant of Route 3
Albenatide
Reactant of Route 4
Reactant of Route 4
Albenatide
Reactant of Route 5
Reactant of Route 5
Albenatide
Reactant of Route 6
Albenatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.